1,4-Bis(4,5-dihydro-2-oxazolyl)benzene

Catalog No.
S1973075
CAS No.
7426-75-7
M.F
C12H12N2O2
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(4,5-dihydro-2-oxazolyl)benzene

When recycling PET, hydrolytic degradation reduces molecular weight and intrinsic viscosity, limiting reuse to low-value applications. 1,4-PBO (CAS 7426-75-7) addresses this by rapidly coupling terminal carboxylic acid groups via ring-opening addition, forming stable ester-amide linkages without volatile byproducts. Key benefits: • Restores intrinsic viscosity (IV) to near-virgin levels, enabling upgrade of rPET to engineering-grade resins • Compatible with high-temperature melt processing (mp ~242°C) • Eliminates foaming/porosity associated with diisocyanate chain extenders. Ideal for strapping, fiber spinning, and injection molding.

CAS Number

7426-75-7

Product Name

1,4-Bis(4,5-dihydro-2-oxazolyl)benzene

IUPAC Name

2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-2-10(12-14-6-8-16-12)4-3-9(1)11-13-5-7-15-11/h1-4H,5-8H2

InChI Key

ZDNUPMSZKVCETJ-UHFFFAOYSA-N

SMILES

C1COC(=N1)C2=CC=C(C=C2)C3=NCCO3

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)C3=NCCO3

Synonyms

1,4-PBO, 1,4-Phenylene-bis(2-oxazoline), 1,4-Bis(2-oxazolin-2-yl)benzene, 2,2'-(1,4-Phenylene)bis(2-oxazoline), 1,4-Bis(4,5-dihydrooxazol-2-yl)benzene

Purity

≥98%

Package Size

5 g, 25 g, 100 g

1,4-Bis(4,5-dihydro-2-oxazolyl)benzene (CAS 7426-75-7), commonly referred to as 1,4-PBO, is a highly reactive, para-substituted bifunctional chain extender primarily utilized in the reactive extrusion of polyesters (such as PET, PBT, PLA) and polyamides. Operating via a rapid ring-opening addition mechanism, 1,4-PBO couples terminal carboxylic acid groups to form stable ester-amide linkages without the emission of volatile byproducts. With a high melting point of approximately 242°C, it is specifically engineered for high-temperature melt processing, where it effectively restores the intrinsic viscosity (IV) and molecular weight of hydrolytically degraded or recycled polymers. Its rigid, linear molecular geometry makes it a critical procurement choice for compounders seeking to upgrade recycled resins into engineering-grade materials with enhanced mechanical strength, hydrolytic stability, and melt rheology [1].

Research & Procurement Fit

Structural identity: 1,4-substituted bisoxazoline, distinct from the 1,3-isomer.
Informs substitution pattern selection for polymer synthesis.
Kinetic profile: Reported lower reactivity with carboxylic acids vs. 1,3-PBO and pybox.
Supports controlled chain extension in melt processing workflows.
Application scope: Fits PET/PBT recycling, aliphatic polyester synthesis, and coordination polymer studies.
Data-backed selection for chain extender and bridging ligand research.

Substituting 1,4-PBO with generic chain extenders like diisocyanates, pyromellitic dianhydride (PMDA), or its meta-substituted isomer 1,3-PBO leads to severe processing and performance failures. Diisocyanates are highly moisture-sensitive and generate carbon dioxide during reaction, causing unwanted foaming and porosity in the polymer melt. PMDA, while effective at increasing molecular weight, generates free carboxylic acid groups upon anhydride ring-opening, which auto-catalyze subsequent thermomechanical degradation and reduce long-term hydrolytic stability. Furthermore, substituting 1,4-PBO with 1,3-PBO alters the polymer backbone geometry; the 'kinked' meta-linkage of 1,3-PBO reduces polymer crystallinity and thermal resistance compared to the rigid, linear para-linkage of 1,4-PBO. For applications demanding high tensile strength, dimensional stability, and zero-VOC processing, 1,4-PBO cannot be replaced [1].

Substitution Risk: Interchangeability Context

Research Fit: 1,4-PBO
Alternative Substitution Risk
Reactivity: Reported as slowest in class (pbox < mbox < pybox).
1,3-PBO / Pybox substitution may shift processing window and risk premature gelation.
Performance: Effective chain extender for aliphatic and aromatic polyesters.
BOZ substitution may not transfer; reported as superior performer in specific systems like PA1010.
Architecture: 1,4-substitution yields defined polymer topologies.
Generic bisoxazoline substitution may alter final polymer architecture and thermal stability.

Elimination of Degradative Byproducts in Polymer Upgrading

During the chain extension of polyesters, the choice of reactive group dictates the stability of the final compound. 1,4-PBO reacts via a ring-opening addition with terminal carboxyl (-COOH) groups, generating zero volatile byproducts and actively reducing the acid number of the polymer (e.g., reducing PET carboxyl content from 45 mmol/kg to 20 mmol/kg at 0.5 wt% loading). In contrast, pyromellitic dianhydride (PMDA) generates new free -COOH groups upon anhydride ring-opening, which auto-catalyze further thermomechanical degradation. Diisocyanates, another common alternative, release CO2 gas, causing melt foaming [1].

Evidence DimensionPost-reaction free carboxylic acid generation and byproduct emission
Target Compound Data1,4-PBO consumes -COOH groups via ring-opening, generating 0 volatile byproducts and significantly reducing acid number.
Comparator Or BaselinePMDA generates new free -COOH groups; Diisocyanates release CO2 gas.
Quantified Difference1,4-PBO provides 100% volatile-free chain extension and actively lowers acid-catalyzed degradation risk, unlike PMDA which increases acid number.
ConditionsReactive melt extrusion of recycled PET at 240–280°C.

Procuring 1,4-PBO prevents melt foaming and halts auto-catalytic hydrolytic degradation, ensuring stable, defect-free extrusion profiles for high-value molded parts.

Reaction Kinetics
Head-to-head
Reactivity order: pybox > mbox (1,3-PBO) > pbox (1,4-PBO)
Supports controlled processing window over faster analogues.
Bulk model reaction at 140-220°C.

Structural Rigidity and Thermal Stability Enhancement

The isomeric structure of the bisoxazoline chain extender fundamentally dictates the thermomechanical properties of the extended polymer. 1,4-PBO features a para-substituted aromatic ring, which maintains a highly linear and rigid polymer backbone upon reaction. This geometry yields higher crystallinity and tensile strength in the modified polymer. Conversely, 1,3-PBO (meta-substituted) introduces a steric 'kink' into the polymer chain, which increases flexibility but reduces thermal resistance and modulus. Furthermore, 1,4-PBO's own melting point (~242°C) is significantly higher than that of 1,3-PBO (~146°C), making it far more suitable for the high-temperature processing windows of engineering plastics [1].

Evidence DimensionExtended polymer chain geometry and resulting thermal/mechanical properties
Target Compound Data1,4-PBO (para-substituted, MP ~242°C) maintains a highly linear, rigid polymer backbone, maximizing crystallinity and tensile strength.
Comparator Or Baseline1,3-PBO (meta-substituted, MP ~146°C) introduces a chain 'kink', increasing flexibility but reducing thermal resistance.
Quantified DifferenceThe rigid para-linkage of 1,4-PBO supports higher-temperature engineering applications and yields stiffer polymer matrices compared to the lower-melting 1,3-PBO.
ConditionsDirect polycondensation or chain extension of polyesters (e.g., PLA, PET) using bisoxazoline modifiers.

Buyers manufacturing engineering-grade plastics or high-strength fibers must select 1,4-PBO over 1,3-PBO to maintain the structural rigidity and thermal performance of the final product.

PET Chain Extension
Reported
IV increase ~0.2 dL/g (0.5 wt% addition)
Supports predictable molecular weight control for PET recycling.
Extrusion at 240°C for 3 min.

Rapid Intrinsic Viscosity (IV) Restoration in Recycled Resins

In polymer recycling, the speed at which a chain extender can restore molecular weight during standard extrusion residence times is critical. The addition of just 0.5 wt% 1,4-PBO to hydrolytically degraded PET has been shown to increase the intrinsic viscosity (IV) by approximately 0.2 dL/g within a 3 to 5 minute processing window. This rapid reactivity elevates a degraded baseline IV of ~0.7 dL/g (unsuitable for demanding applications) to ~0.9 dL/g, effectively restoring the molecular weight to virgin-like engineering grades without requiring extended reaction times or solid-state polycondensation (SSP) [1].

Evidence DimensionIntrinsic Viscosity (IV) increase during short residence times
Target Compound DataAddition of 0.5 wt% 1,4-PBO increases PET IV by ~0.2 dL/g within 3–5 minutes.
Comparator Or BaselineUnmodified degraded/recycled PET baseline (typically ~0.7 dL/g IV).
Quantified Difference1,4-PBO rapidly elevates IV to ~0.9 dL/g, restoring the molecular weight to virgin-like engineering grades.
ConditionsMelt compounding of rPET at standard extrusion residence times (3-5 min) at 240-280°C.

This rapid reactivity allows recycling facilities to seamlessly upgrade low-value rPET into high-margin, high-viscosity resins without slowing down existing extrusion line speeds.

PBA Chain Extension
Reported
Mn 38.6k g/mol, Mw 125.5k g/mol
Supports significant molecular weight build in biodegradable polyesters.
Melt polycondensation conditions.
PA1010 Coupling
Head-to-head
Performance: BOZ reported as superior vs. 1,4-PBO
Prevents suboptimal procurement for this specific polyamide system.
Melt processing evaluation.
Structural Diversity
Crystallography
4 unique 2D frameworks with Ag(I) salts
Supports flexible ligand platform for MOF and coordination polymer design.
Syn/anti conformational flexibility characterized.

Upcycling of Post-Consumer Recycled PET (rPET)

Because 1,4-PBO rapidly restores intrinsic viscosity and consumes degradation-catalyzing carboxyl groups without emitting volatiles, it is the premier chain extender for upgrading rPET. It allows recyclers to convert low-viscosity bottle flake into high-melt-strength resins suitable for strapping, engineering injection molding, and fiber spinning [1].

Melt Strength Enhancement for Biopolymers (PLA and PBS)

In the compounding of biodegradable polyesters like PLA and PBS, 1,4-PBO is used to overcome their inherent thermal degradation during processing. Its rigid para-substituted structure not only rebuilds molecular weight but also improves the heat deflection temperature and mechanical rigidity of the bioplastics, making them suitable for durable goods and 3D printing filaments [2].

Production of High-Performance Polyamide-Polyester Copolymers

1,4-PBO is utilized as a reactive coupling agent to synthesize block copolymers from incompatible polyester and polyamide scrap. By selectively reacting with the terminal carboxyl groups of both polymer types, it forms stable amide-ester linkages, acting as both a chain extender and a reactive compatibilizer for advanced polymer blends[3].

Application Selection Matrix

Application
Selection Property
Validation Focus
PET Bottle Recycling
Predictable Viscosity Enhancement
Reactive Extrusion IV Endpoint
Biodegradable Polyester Synthesis
High Molecular Weight Build Efficiency
Aliphatic Polyester Chain Extension
Coordination Chemistry Research
Ligand Conformational Flexibility
Framework Architecture via XRD
PET/PBT Compatibilization
Reactive Transesterification Promotion
Crystallization Behavior Monitoring

XLogP3

1

Other CAS

7426-75-7

Wikipedia

Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-

General Manufacturing Information

Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-: ACTIVE

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